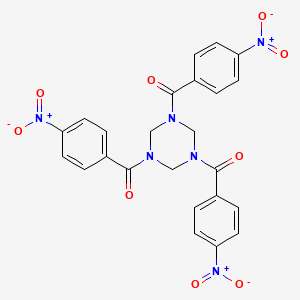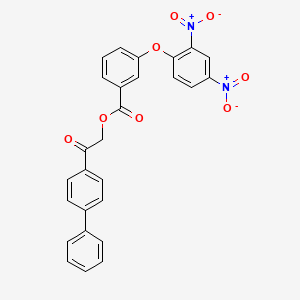![molecular formula C22H10N4O2 B10887227 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is a chemical compound with the molecular formula C22H10N4O2. It is known for its unique structure, which includes two phthalonitrile groups connected by a phenoxy bridge.
Preparation Methods
The synthesis of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile typically involves a nucleophilic substitution reaction. One common method is to react 2,3-dicyanophenol with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the intermediate 3-(2,3-dicyanophenoxy)phenol. This intermediate is then reacted with phthalonitrile under similar conditions to yield the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium carbonate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and resins, which are known for their thermal stability and flame-retardant properties.
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug development.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile involves its ability to form stable polymers and resins through polymerization reactions. The nitrile groups play a crucial role in cross-linking, leading to the formation of a robust polymer network. This cross-linking enhances the thermal and mechanical properties of the resulting materials .
Comparison with Similar Compounds
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile can be compared with other phthalonitrile compounds, such as:
- 4-[3-(3,4-Dicyanophenoxy)phenoxy]phthalonitrile
- 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
- 4-(4-{1-[4-(3,4-Dicyanophenoxy)phenyl]cyclohexyl}phenoxy)phthalonitrile
These compounds share similar structural features but differ in the position and nature of substituents on the phenoxy groups. The unique structure of this compound, with its specific arrangement of nitrile groups, contributes to its distinct properties and applications .
Properties
Molecular Formula |
C22H10N4O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[3-(2,3-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-1-8-21(19(15)13-25)27-17-6-3-7-18(10-17)28-22-9-2-5-16(12-24)20(22)14-26/h1-10H |
InChI Key |
VJHHZSMAQVZBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


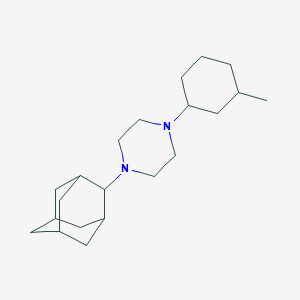
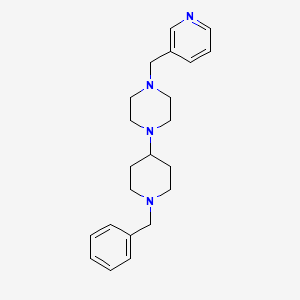
![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
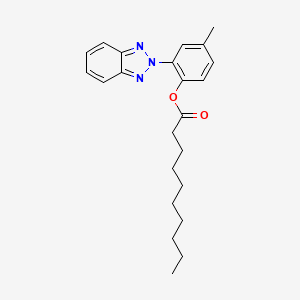
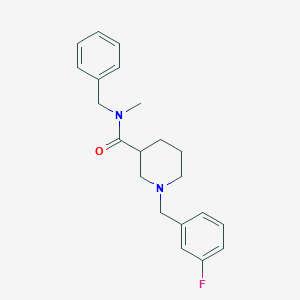
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
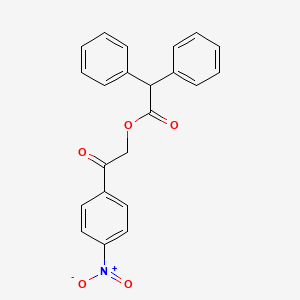
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
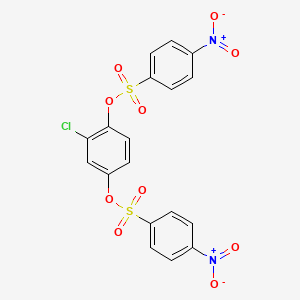
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
